2,4-Dichloro-5-thiazolecarboxaldehyde

概要

説明

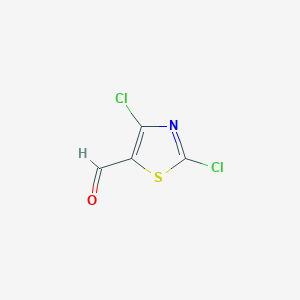

Chemical Structure: 2,4-Dichloro-5-thiazolecarboxaldehyde (CAS 92972-48-0) is a heterocyclic compound featuring a thiazole core substituted with two chlorine atoms at positions 2 and 4 and an aldehyde group at position 3. Its molecular formula is C₄HCl₂NOS, with a molecular weight of 180.03 g/mol .

Synthesis: The compound is synthesized via the reaction of 2,4-thiazolidinedione with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under reflux conditions (~115°C). Hydrolysis of the intermediate yields the aldehyde, which is further oxidized to form 2,4-dichloro-5-cyanothiazole, a key intermediate in herbicide production .

Applications: Primarily used as a synthetic intermediate in agrochemicals, it enables the preparation of thiazole oxyacetamide-class herbicides through reactions with hydroxylamine and hydroxyacetamide derivatives .

準備方法

Synthetic Routes and Reaction Conditions

2,4-Dichloro-5-thiazolecarboxaldehyde can be synthesized through a multi-step process. One common method involves the reaction of 2-chloroacetic acid with thiourea to form thiazolidine-2,4-dione. This intermediate is then reacted with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves similar reaction conditions but on a larger scale. The reaction is carefully controlled to ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography, is common to isolate the desired compound .

化学反応の分析

Substitution Reactions

The chlorine atoms at positions 2 and 4 undergo nucleophilic substitution, enabling functionalization of the thiazole ring.

Reagents and Conditions

Example Reaction :

Aldehyde Group Transformations

The aldehyde group (-CHO) participates in oxidation, reduction, and condensation reactions.

Oxidation to Carboxylic Acid

-

Reagents : KMnO₄ (acidic conditions), CrO₃

-

Product : 2,4-Dichloro-5-thiazolecarboxylic acid

Reduction to Alcohol

-

Reagents : NaBH₄ (mild), LiAlH₄ (vigorous)

-

Product : 2,4-Dichloro-5-thiazolemethanol

Reaction Scheme :

Dichloromethylation via Thionyl Chloride

Reaction with excess thionyl chloride (SOCl₂) and a halogenation catalyst (e.g., triethylamine) converts the aldehyde to a dichloromethyl group:

Conditions :

Product : 2,4-Dichloro-5-dichloromethylthiazole

Applications : Key intermediate for bactericides and herbicides .

Oxime and Nitrile Formation

The aldehyde group forms oximes with hydroxylamine, which can dehydrate to nitriles:

科学的研究の応用

Pharmaceutical Development

DCTA serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing anti-inflammatory and antimicrobial agents . Research indicates that derivatives of DCTA have shown promise in targeting specific biological pathways involved in disease processes.

Case Study: Anticancer Activity

A study explored the synthesis of Schiff base ligands derived from DCTA, which demonstrated potential anticancer properties. These compounds were evaluated for their interaction with DNA and serum albumin, revealing significant binding affinities that suggest their utility in targeted cancer therapies .

Agricultural Chemicals

In agriculture, DCTA is utilized in formulating herbicides and fungicides . Its chemical structure allows it to effectively protect crops from pests and diseases, thereby enhancing agricultural productivity.

Table 1: Agrochemical Applications of DCTA

| Application Type | Specific Use | Benefits |

|---|---|---|

| Herbicides | Active ingredient in formulations | Effective pest control |

| Fungicides | Component in protective sprays | Reduces crop disease incidence |

Material Science

DCTA is employed in the development of specialty polymers and resins . These materials are crucial for producing coatings and adhesives that offer improved durability and resistance to environmental factors.

Table 2: Material Science Applications

| Material Type | Application | Properties |

|---|---|---|

| Specialty Polymers | Coatings | Enhanced durability |

| Adhesives | Industrial applications | Strong bonding capabilities |

Analytical Chemistry

In analytical chemistry, DCTA functions as a reagent for detecting and quantifying various substances. Its role is vital in quality control processes within laboratories, where it aids in ensuring the accuracy and reliability of analytical results.

Case Study: Quality Control

DCTA has been integrated into analytical methods for the detection of specific contaminants in food products. Its effectiveness as a reagent has contributed to enhanced safety standards in food quality assessments .

作用機序

The mechanism of action of 2,4-Dichloro-5-thiazolecarboxaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved can vary depending on the specific enzyme or biological system being studied .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, their substituents, reactivity, and applications:

Table 1: Structural and Functional Comparison

Key Comparisons

Reactivity Differences

- This compound : The chlorine atoms at positions 2 and 4 enhance electrophilicity, facilitating nucleophilic substitution reactions. The aldehyde group enables condensation with amines or hydrazines to form Schiff bases or hydrazones, critical in herbicide synthesis .

- 4-Methylthiazole-5-carboxaldehyde : Lacks chlorine substituents, reducing electrophilicity. The methyl group increases lipophilicity, favoring applications in drug discovery (e.g., kinase inhibitors) .

- 2,4-Dichloro-5-nitropyrimidine : The nitro group at position 5 introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions. Used in fungicide synthesis .

Research Findings and Data

Stability and Handling

生物活性

2,4-Dichloro-5-thiazolecarboxaldehyde (DCTA) is a halogenated heterocyclic compound recognized for its diverse biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of DCTA, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

DCTA has the molecular formula CHClNOS and a molecular weight of 182.03 g/mol. Its structure features a thiazole ring with two chlorine substituents and an aldehyde functional group, contributing to its reactivity and biological properties.

The biological activity of DCTA primarily stems from its role as an enzyme inhibitor . It can bind to the active sites of various enzymes, thereby preventing substrate binding and inhibiting catalytic activity. The specific enzymes targeted can vary, leading to different biological effects depending on the context of use.

Biological Activities

DCTA exhibits a range of biological activities, including:

- Antimicrobial Activity : DCTA has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Antitumor Activity : Studies indicate that DCTA can inhibit tumor cell proliferation, suggesting potential applications in cancer therapy.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in various models .

Synthesis and Derivatives

DCTA serves as a precursor for synthesizing various biologically active compounds. Its synthesis typically involves the reaction of chloroacetic acid with thiourea to form 2,4-thiazolidinedione, followed by further reactions with phosphorus oxychloride and dimethylformamide .

Table 1: Synthesis Pathways of DCTA

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | Chloroacetic acid + Thiourea | Reflux | 2,4-Thiazolidinedione |

| 2 | 2,4-Thiazolidinedione + POCl + DMF | Reflux (110-120°C) | This compound |

Case Studies

-

Antimicrobial Activity :

A study demonstrated that DCTA exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disrupting bacterial cell wall synthesis . -

Antitumor Potential :

Research conducted on human cancer cell lines indicated that DCTA reduced cell viability in a dose-dependent manner. This suggests its potential as a lead compound for developing anticancer drugs . -

Enzyme Inhibition :

In vitro studies highlighted that DCTA effectively inhibited specific enzymes involved in metabolic pathways associated with cancer progression. This inhibition was attributed to the compound's ability to bind competitively at the enzyme's active site.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,4-dichloro-5-thiazolecarboxaldehyde, and how can purity be ensured?

Methodological Answer: The compound is synthesized via a two-step process:

Chlorination and Formylation : React 2,4-thiazolidinedione with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) in a molar ratio of 1:1–1.5:3–10 at reflux (115°C) until HCl gas evolution ceases. Hydrolysis yields 4-chloro-2,3-dihydro-2-oxo-5-thiazolecarboxaldehyde .

Oxidation to Nitrile : Treat the intermediate with hydroxylamine to form the oxime, followed by dehydration to yield 2,4-dichloro-5-cyanothiazole, a precursor for herbicide intermediates .

Purity Optimization :

- Use column chromatography or recrystallization (e.g., ethanol-water mixtures) for purification.

- Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR :

- FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~680 cm⁻¹ (C-Cl stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 193 (M⁺) with fragments at m/z 158 (M⁺–Cl) and m/z 123 (M⁺–2Cl) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation.

- Temperature : Stable at –20°C for >6 months; decomposition occurs above 40°C (evidenced by aldehyde proton loss in NMR) .

- Humidity : Hygroscopic; store under inert gas (argon) with desiccants (silica gel) to avoid hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chlorination in the synthesis of this compound?

Methodological Answer:

- Electrophilic Aromatic Substitution : POCl₃ acts as a chlorinating agent, with DMF forming a Vilsmeier-Haack complex to activate the thiazole ring.

- Regioselectivity : The electron-withdrawing aldehyde group at position 5 directs electrophilic attack to positions 2 and 4 due to resonance stabilization of the intermediate σ-complex .

- Kinetic Control : Excess POCl₃ ensures complete di-chlorination, verified by quenching aliquots and analyzing via GC-MS .

Q. How can derivatives of this compound be synthesized for structure-activity relationship (SAR) studies?

Methodological Answer:

- Schiff Base Formation : React with substituted benzaldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under acidic catalysis (glacial acetic acid) to form imine derivatives. Monitor via UV-Vis (λmax ~320 nm for conjugated systems) .

- Nucleophilic Substitution : Replace chloride at position 4 with amines (e.g., aniline) in DMSO at 80°C. Use ¹H NMR to confirm substitution (disappearance of δ 8.3 ppm proton) .

- Biological Activity Screening : Test derivatives for herbicidal activity using Arabidopsis thaliana growth inhibition assays .

Q. How can contradictory data on the compound’s reactivity with hydroxylamine be resolved?

Methodological Answer:

- Contradiction : Some studies report oxime formation , while others note competing hydrolysis under aqueous conditions .

- Resolution :

Q. What computational methods predict the compound’s electronic properties for agrochemical design?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to map electrostatic potential surfaces (EPS). High electron density at the aldehyde group correlates with herbicide activity .

- Docking Studies : Simulate binding to acetolactate synthase (ALS) enzyme (PDB: 1N0E) using AutoDock Vina. The thiazole ring shows strong π-π stacking with Phe177 .

特性

IUPAC Name |

2,4-dichloro-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2NOS/c5-3-2(1-8)9-4(6)7-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEKBKCGPASOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(N=C(S1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363391 | |

| Record name | 2,4-Dichloro-5-thiazolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92972-48-0 | |

| Record name | 2,4-Dichloro-5-thiazolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-1,3-thiazole-5-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。